molecular formula C9H9NO2 B179822 6-Aminochroman-4-one CAS No. 103441-69-6

6-Aminochroman-4-one

Cat. No.: B179822
CAS No.: 103441-69-6
M. Wt: 163.17 g/mol
InChI Key: BBARYAQCKDIKIX-UHFFFAOYSA-N
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Description

6-Aminochroman-4-one is a heterocyclic compound that belongs to the chromanone family It consists of a benzene ring fused with a dihydropyranone ring, with an amino group attached to the sixth position

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: One common method for synthesizing chromanone derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-aminochromanol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

  • The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique properties and potential applications.

Scientific Research Applications

Future Directions

Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

Biochemical Analysis

Biochemical Properties

6-Aminochroman-4-one is known to interact with various enzymes, proteins, and other biomolecules. It is structurally similar to chromanone, which has been found to exhibit a wide range of pharmacological activities

Cellular Effects

Chromanone analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism, but specific studies on this compound are needed to confirm these effects.

Molecular Mechanism

Chroman-4-one derivatives have been found to inhibit pteridine reductase 1 (PTR1), an enzyme involved in the folate metabolism pathway . It is unclear whether this compound shares this mechanism of action.

Comparison with Similar Compounds

    Chroman-4-one: Similar in structure but lacks the amino group at the sixth position.

    Chromone: Differs by having a double bond between the second and third positions.

    Flavanone: Contains a similar core structure but with different substituents.

Uniqueness:

Properties

IUPAC Name

6-amino-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBARYAQCKDIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602120
Record name 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103441-69-6
Record name 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an inert atmosphere, a mixture of 6-nitro-2,3-dihydro-4H-chromen-4-one (5.4 g, 28 mmol), ethanol (250 mL), Raney nickel (1.5 g) and anhydrous hydrazine (8.8 mL, 0.28 mol) is stirred at ambient temperature overnight and filtered. The clear filtrate is concentrated to near dryness in vacuo. The resultant residue is treated with 6N hydrochloric acid and heated at reflux temperature for 1 hour, cooled in an ice bath, rendered basic with sodium bicarbonate and extracted with ethyl acetate. The organic phase is washed with brine, dried over MgSO4 and concentrated in vacuo to afford the title compound as a yellow crystalline solid, 3.4 g (75% yield), mp 136-137° C., identified by NMR and mass spectral analyses.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
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Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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